molecular formula C8H7BrFNO3 B1529993 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene CAS No. 1807198-72-6

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene

Cat. No.: B1529993
CAS No.: 1807198-72-6
M. Wt: 264.05 g/mol
InChI Key: KMTDDGOZPZANFM-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo group at position 1, an ethoxy group at position 3, a fluoro group at position 6, and a nitro group at position 2. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-bromo-3-ethoxy-6-fluorobenzene using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via the formation of a nitronium ion, which then attacks the benzene ring to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar electrophilic substitution reactions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-3-ethoxy-6-fluoro-2-aminobenzene.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Amines and related compounds.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-2-nitrobenzene

  • 1-Bromo-3-ethoxy-2-nitrobenzene

  • 1-Bromo-2-nitrobenzene

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Properties

IUPAC Name

3-bromo-1-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)7(9)8(6)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDDGOZPZANFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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